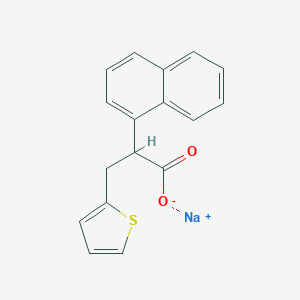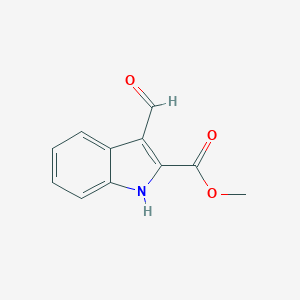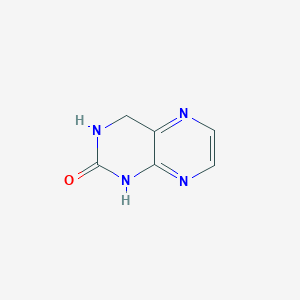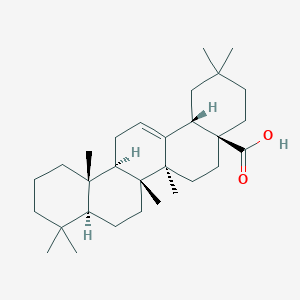
SODIUM A-(2-THIENYL)METHYL-1-NAPHTHALENEACETATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is a chemical compound that combines a naphthalene ring with a thienyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with a thienylmethyl group in the presence of sodium hydroxide. The reaction conditions often require a controlled temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thienyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Thiophene derivatives: These compounds share the thienyl group and exhibit similar chemical reactivity.
Naphthalene derivatives: Compounds with a naphthalene ring structure, such as 1-naphthaleneacetic acid, have comparable properties.
Uniqueness: Sodium alpha-(2’-thienyl)methyl-1-naphthaleneacetate is unique due to the combination of the thienyl and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
1090-07-9 |
|---|---|
分子式 |
C17H13NaO2S |
分子量 |
304.3 g/mol |
IUPAC名 |
sodium;2-naphthalen-1-yl-3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C17H14O2S.Na/c18-17(19)16(11-13-7-4-10-20-13)15-9-3-6-12-5-1-2-8-14(12)15;/h1-10,16H,11H2,(H,18,19);/q;+1/p-1 |
InChIキー |
BIZNPARPIXOXET-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CS3)C(=O)[O-].[Na+] |
同義語 |
α-(1-Naphtyl)-2-thiophenepropionic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Dibenzo[h,rst]pentaphene](/img/structure/B93501.png)

